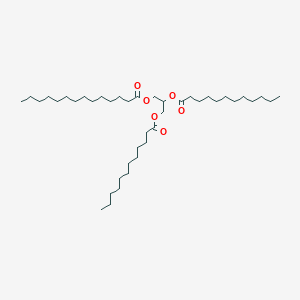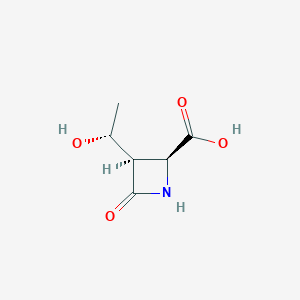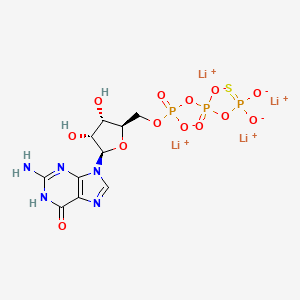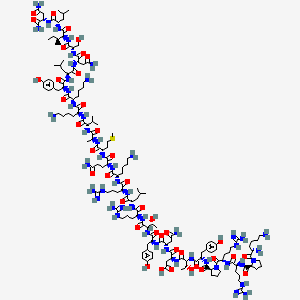
(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one, also known as this compound, is a useful research compound. Its molecular formula is C23H35NO2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine Ring and Derivatives : The pyrrolidine ring is a saturated five-membered ring structure containing nitrogen, widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold stems from its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage due to pseudorotation. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported for their bioactive properties and target selectivity since 2015. These compounds are synthesized either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of pyrrolidine carbons plays a crucial role, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles due to distinct binding modes to enantioselective proteins (Giovanna Li Petri et al., 2021).
Extraction and Analysis of Pyrrolizidine Alkaloids
Pyrrolizidine Alkaloids (PAs) in Medicinal Plants : PAs, including their N-oxides, are secondary metabolites found in plant families such as Asteraceae, Boraginaceae, and Fabaceae, serving as chemical defenses against herbivores but also posing toxicity risks in herbal preparations. Efficient extraction and robust analytical methods are essential for addressing public health concerns related to PA content in phytopharmaceutical formulations. Standardization of extraction conditions and sensitive determination methods, such as LC-MS, are required for ensuring safety levels concerning PA intake (T. Kopp et al., 2020).
Kinetics in Toxicity of Pyrrolizidine Alkaloids
Kinetic Determinants in PA Toxicity : The toxicity of PAs, particularly the 1,2-unsaturated types, is largely dependent on their kinetics, encompassing absorption, distribution, metabolism, and excretion (ADME) characteristics. Differences in ADME profiles significantly impact the relative toxicity and potency of PAs, highlighting the importance of considering kinetics in toxicity assessments and regulatory standards for combined risk evaluations. Physiologically-based kinetic (PBK) modeling and new approach methodologies (NAMs) can quantify kinetic differences between PAs and their N-oxides, aligning with the 3Rs principle in animal research (F. Widjaja et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '(2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(Pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one' involves the conversion of a starting material into an intermediate, which is then converted into the final product through a series of reactions.", "Starting Materials": [ "Androst-5-ene-3beta,17beta-diol", "Pyrrolidine", "Sodium borohydride", "Hydrogen peroxide", "Acetic anhydride", "Sodium acetate", "Sodium hydroxide", "Methanol", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Androst-5-ene-3beta,17beta-diol is reacted with pyrrolidine in the presence of sodium borohydride to form (3beta,17beta)-17-(pyrrolidin-1-yl)androst-5-ene-3-ol.", "Step 2: The intermediate from step 1 is oxidized using hydrogen peroxide to form (3beta,17beta)-17-(pyrrolidin-1-yl)androst-5-ene-3-one.", "Step 3: The product from step 2 is acetylated using acetic anhydride and sodium acetate to form (3beta,17beta)-17-(pyrrolidin-1-yl)androst-5-ene-3-one acetate.", "Step 4: The intermediate from step 3 is reacted with sodium hydroxide in methanol to form (2alpha,3alpha,8xi,9xi,14xi,16beta)-16-(pyrrolidin-1-yl)-2,3-epoxyandrostan-17-one.", "Step 5: The final product is isolated using a mixture of chloroform and ethyl acetate, followed by washing with water and drying." ] } | |
CAS番号 |
159325-45-8 |
分子式 |
C23H35NO2 |
分子量 |
357.5 g/mol |
IUPAC名 |
(2S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one |
InChI |
InChI=1S/C23H35NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-20H,3-13H2,1-2H3/t14?,15?,16?,17?,18?,19?,20?,22-,23-/m0/s1 |
InChIキー |
ZZMJTNMGPPBIOY-SLGODVNHSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CC(C2=O)N4CCCC4)CCC5[C@@]3(CC6C(C5)O6)C |
SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
正規SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |
同義語 |
2,3-Epoxy-1H-cyclopenta[a]phenanthrene, Androstan-17-one deriv. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










